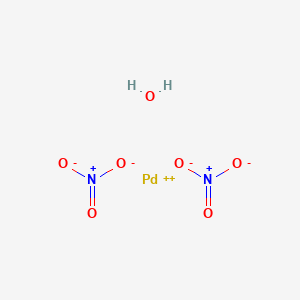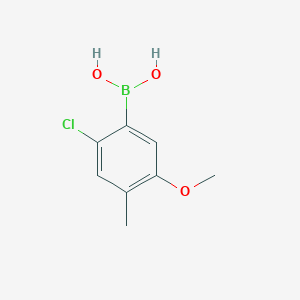
3-(Perfluorohexyl)propyl acrylate
Übersicht
Beschreibung
3-(Perfluorohexyl)propyl acrylate is an organic compound with the chemical formula C12H9F13O2. It is a fluorinated acrylate monomer that contains a perfluorohexyl group, which imparts unique properties such as high hydrophobicity and chemical stability. This compound is used in various industrial applications, particularly in the production of specialty polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorohexyl)propyl acrylate typically involves the reaction of perfluorohexyl iodide with an acrylate precursor. One common method involves the following steps:
Preparation of Perfluorohexyl Iodide: Perfluorohexyl iodide is synthesized by the reaction of perfluorohexane with iodine in the presence of a catalyst.
Reaction with Acrylate Precursor: The perfluorohexyl iodide is then reacted with an acrylate precursor, such as 3-hydroxypropyl acrylate, in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Perfluorohexyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form fluorinated polymers with unique properties.
Substitution Reactions: The perfluorohexyl group can participate in substitution reactions, particularly with nucleophiles.
Addition Reactions: The acrylate group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution: Nucleophiles like amines or thiols can react with the perfluorohexyl group under mild conditions.
Major Products
Fluorinated Polymers: These polymers exhibit high chemical resistance, low surface energy, and excellent thermal stability.
Substituted Derivatives: Products of substitution reactions can be used as intermediates in the synthesis of more complex fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
3-(Perfluorohexyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials with enhanced biocompatibility and chemical resistance.
Medicine: Investigated for use in drug delivery systems and medical coatings due to its inertness and stability.
Wirkmechanismus
The mechanism by which 3-(Perfluorohexyl)propyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluorohexyl group provides hydrophobicity and chemical resistance, while the acrylate group allows for polymerization and cross-linking. This combination results in materials with unique surface properties and enhanced durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Perfluorobutyl)propyl acrylate: Similar structure but with a shorter perfluorocarbon chain, resulting in slightly different properties.
2-(Perfluorohexyl)ethyl acrylate: Similar fluorinated acrylate with a different linkage, affecting its reactivity and polymerization behavior.
Uniqueness
3-(Perfluorohexyl)propyl acrylate is unique due to its specific combination of a long perfluorohexyl chain and an acrylate group. This structure imparts a balance of hydrophobicity, chemical resistance, and reactivity, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYYMQQINPHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895707 | |
| Record name | (Perfluorohexyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216389-85-4 | |
| Record name | (Perfluorohexyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3040485.png)
![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B3040486.png)





